3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid
Overview
Description
3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound consists of a phenoxy group substituted with chlorine and methyl groups, linked to a propan-1-amine structure with bis(prop-2-enyl) groups, and is associated with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2,3-dimethylphenol, undergoes a reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Amine Functionalization: The phenoxy intermediate is then reacted with a suitable amine, such as N,N-bis(prop-2-enyl)amine, under controlled conditions to form the desired amine compound.
Association with Oxalic Acid: The final step involves the reaction of the amine compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or alkyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may target the phenoxy group or the amine, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Reduced derivatives of the phenoxy or amine groups.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for specific medical conditions.
Industry
Industrial applications may include its use as an intermediate in the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism by which 3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid exerts its effects may involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2,3-dimethylphenoxy)-N,N-dimethylpropan-1-amine
- 3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(ethyl)propan-1-amine
Uniqueness
The unique structural features of 3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid, such as the bis(prop-2-enyl) groups and the association with oxalic acid, may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-2,3-dimethylphenoxy)-N,N-bis(prop-2-enyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO.C2H2O4/c1-5-10-19(11-6-2)12-7-13-20-17-9-8-16(18)14(3)15(17)4;3-1(4)2(5)6/h5-6,8-9H,1-2,7,10-13H2,3-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYASNQEFQYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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